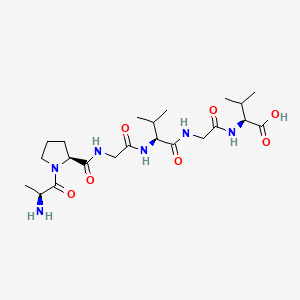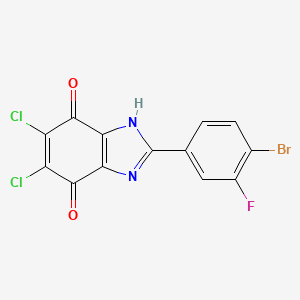
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzimidazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3-fluoroaniline, which is then subjected to cyclization with o-phenylenediamine in the presence of a suitable oxidizing agent to form the benzimidazole ring. The final step involves chlorination to introduce the chlorine atoms at the 5 and 6 positions of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-quinone derivatives, while reduction can produce benzimidazole-hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-fluorophenylacetic acid: Shares the bromine and fluorine substituents but lacks the benzimidazole core.
1-bromo-4-fluorobenzene: Contains bromine and fluorine atoms on a benzene ring but does not have the additional chlorine atoms or the benzimidazole structure.
Uniqueness
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is unique due to the combination of its halogen substituents and the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H4BrCl2FN2O2 |
|---|---|
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C13H4BrCl2FN2O2/c14-5-2-1-4(3-6(5)17)13-18-9-10(19-13)12(21)8(16)7(15)11(9)20/h1-3H,(H,18,19) |
Clave InChI |
IBGHENGSDCVIGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(N2)C(=O)C(=C(C3=O)Cl)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


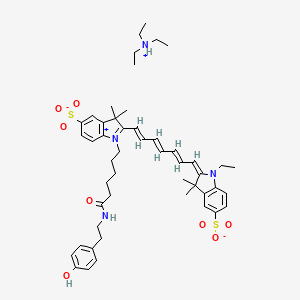
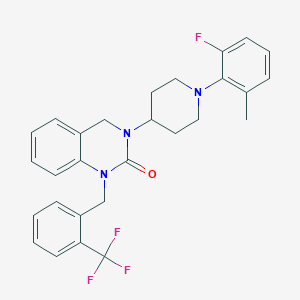
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
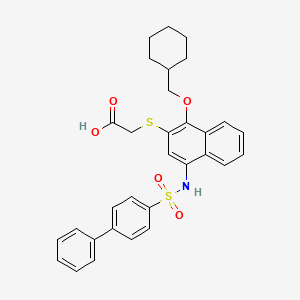
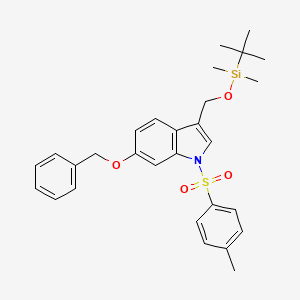

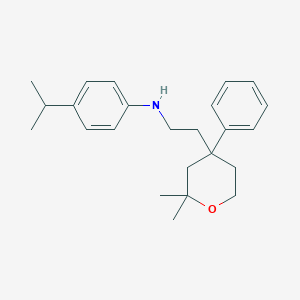
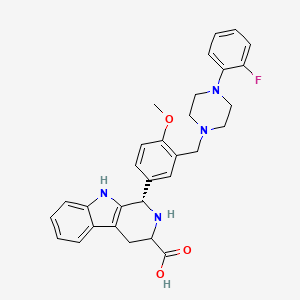

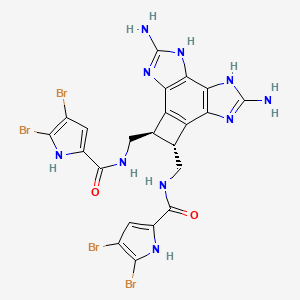
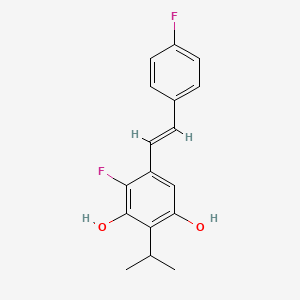
![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

